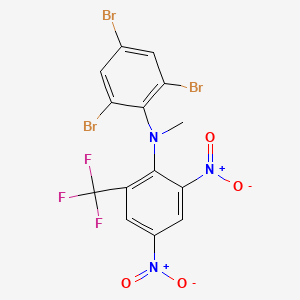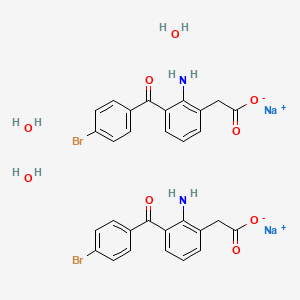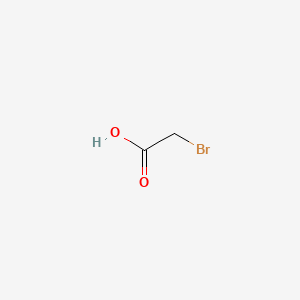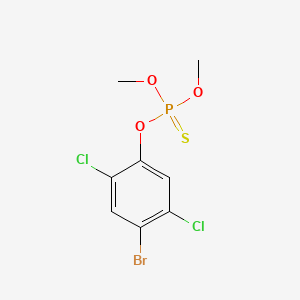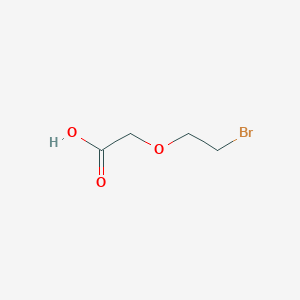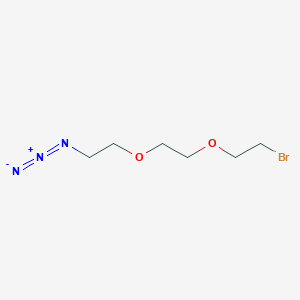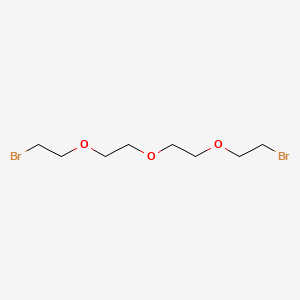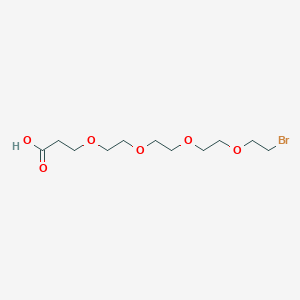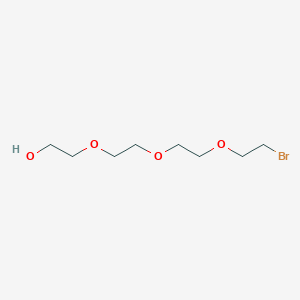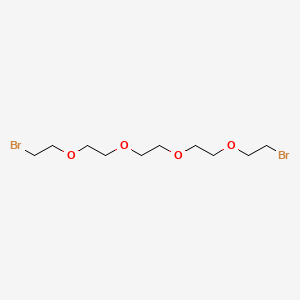
Brusatol
Overview
Description
Brusatol is a triterpenoid and a natural product found in Brucea mollis and Brucea javanica . It has been recognized as a potent anticancer agent .
Synthesis Analysis
Brusatol has been used in the development of polymeric nanoparticles for the delivery of brusatol and docetaxel in the treatment of prostate cancer . The one-factor-at-a-time method was used to screen for formulation and process variables that impacted particle size .
Molecular Structure Analysis
The molecular formula of Brusatol is C26H32O11 . Its IUPAC name is methyl (1 R ,2 S ,3 R ,6 R ,8 R ,13 S ,14 R ,15 R ,16 S ,17 S )-10,15,16-trihydroxy-9,13-dimethyl-3- (3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo [12.5.0.0 1,6 .0 2,17 .0 8,13 ]nonadec-9-ene-17-carboxylate .
Chemical Reactions Analysis
Brusatol has been found to rapidly and potently decrease the expression of the majority of detected proteins, including Nrf2 . The most dramatically decreased proteins are those that display a short half-life, like Nrf2 . Brusatol also modulates the expression of several key molecular targets, such as Bcl-2-associated X protein (Bax), B-cell leukemia/lymphoma 2 protein (Bcl-2), B-cell lymphoma-extra-large (Bcl-xl), poly (ADP-ribose) polymerase (PARP), BCL2 associated agonist of cell death (BAD), cyclin D, and cysteine-aspartic proteases (caspase-3, caspase-7, and caspase-9) by which it promotes apoptosis in cancer cells .
Physical And Chemical Properties Analysis
The molecular weight of Brusatol is 520.5 g/mol . It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Anticancer Activity
Brusatol has been extensively studied for its anticancer activity . It has been shown to inhibit cell proliferation, block the cell cycle, promote tumor cell differentiation, accelerate tumor cell apoptosis, induce autophagy, suppress angiogenesis, inhibit tumor invasion and metastasis, and reverse multidrug resistance . It shows great potential in cancer therapy .
Antileukemia Activity
Brusatol also possesses antileukemia activity . It was first evaluated as an experimental therapeutic for leukemia . The molecular mechanisms of its antileukemia activity are still being studied .
Anti-inflammatory Activity
Brusatol has been reported to have anti-inflammatory activity . This property could potentially be harnessed for the treatment of various inflammatory diseases .
Antitrypanosomal Activity
Brusatol has shown antitrypanosomal activity . Trypanosomiasis is a parasitic disease that can cause serious health problems, including sleeping sickness .
Antimalarial Activity
Brusatol has demonstrated antimalarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Antitobacco Mosaic Virus Activity
Brusatol has been found to have antitobacco mosaic virus activity . This could potentially be used in the development of treatments for diseases caused by the tobacco mosaic virus .
Hepatoprotective Activity
Brusatol has been reported to have hepatoprotective activity . This property could potentially be used in the treatment of liver diseases .
Chemoresistance Modulation
Brusatol plays an important role in drug response and chemoresistance . It has been shown to exhibit potent anticancer activity and could potentially be used in combination with other drugs for the treatment of cancer .
These applications highlight the potential of Brusatol in various fields of scientific research and medicine. However, more studies are needed to fully understand its mechanisms of action and to develop it into effective therapeutic agents .
Mechanism of Action
Brusatol, also known as Yatansin, is a quassinoid compound extracted from Brucea javanica, a traditional Chinese herbal medicine . It has shown significant potential in cancer therapy due to its unique mechanism of action .
Target of Action
Brusatol’s primary target is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress . It also targets various proteins involved in cancer progression .
Mode of Action
Brusatol interacts with its targets by inhibiting Nrf2 and reducing the expression of downstream genes . It also suppresses the Skp2-Skp1-Cul1-F-box protein (SCF) E3 ligase, which promotes targeted degradation of regulatory proteins .
Biochemical Pathways
Brusatol affects various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Keap1/Nrf2/ARE signaling pathways . It inhibits cell proliferation, blocks the cell cycle, promotes tumor cell differentiation, accelerates tumor cell apoptosis, induces autophagy, suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance .
Result of Action
Brusatol exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways .
Safety and Hazards
Brusatol is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3/t12-,14+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZYHIMVKOHVIH-VILODJCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164163 | |
| Record name | Brusatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14907-98-3 | |
| Record name | Brusatol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14907-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brusatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brusatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRUSATOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ATY6SZ64B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



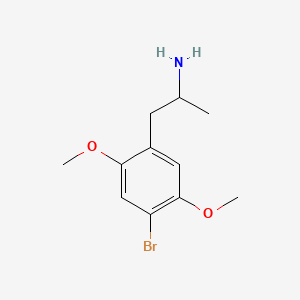
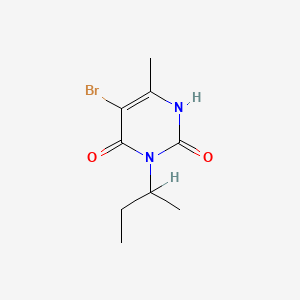
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
